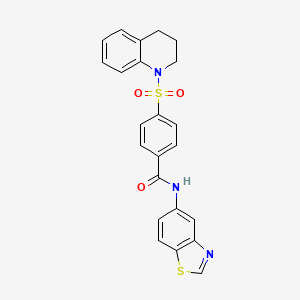![molecular formula C18H16ClN3O4S B6494851 5-chloro-2-methoxy-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 899974-19-7](/img/structure/B6494851.png)
5-chloro-2-methoxy-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-chloro-2-methoxy-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzene-1-sulfonamide” is a complex organic molecule. It contains a benzene ring, which is a common structure in organic chemistry, and several functional groups including a chloro group, a methoxy group, and a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzene ring provides a stable, aromatic base for the molecule, while the various functional groups would add complexity and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific functional groups present. For example, the chloro group could potentially undergo substitution reactions, while the sulfonamide group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a benzene ring could contribute to its stability and potentially its solubility in organic solvents .科学的研究の応用
Suzuki–Miyaura Coupling
Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It allows the connection of chemically diverse fragments under mild conditions. The success of SM coupling lies in its functional group tolerance and environmentally benign organoboron reagents.
Application: The compound contains a boron atom, making it a potential candidate for SM coupling. Specifically, it can serve as an organoboron reagent in this reaction. The following points highlight its relevance:
- Transmetalation: Rapid transmetalation with palladium(II) complexes facilitates the formation of new carbon–carbon bonds .
Influenza A Inhibitor
Overview: Indole derivatives have shown promise as biologically active compounds. Let’s explore the compound’s potential as an influenza A inhibitor:
Application: The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (a derivative of indole) exhibits inhibitory activity against influenza A. Its IC50 value is 7.53 μmol/L, and it has a high selectivity index (SI) value of 17.1 for CoxB3 virus .
Other Applications
While specific research on this compound may be limited, its indole moiety suggests potential in various biological contexts:
作用機序
将来の方向性
特性
IUPAC Name |
5-chloro-2-methoxy-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S/c1-22-18(23)9-7-15(20-22)12-4-3-5-14(10-12)21-27(24,25)17-11-13(19)6-8-16(17)26-2/h3-11,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFFFVFIOKNSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(ethylsulfanyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide](/img/structure/B6494768.png)
![N-cyclopentyl-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6494773.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6494774.png)
![N-(9H-fluoren-2-yl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6494780.png)
![N-(1H-1,3-benzodiazol-2-yl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B6494789.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B6494795.png)
![{4',17'-dioxaspiro[cyclohexane-1,5'-tetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadecane]-1',3'(8'),9',11'(15')-tetraen-16'-ylidene}amino N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B6494796.png)

![4-(azepane-1-sulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6494809.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B6494811.png)
![3-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6494816.png)
![6-(3-bromophenyl)-2-[(pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6494820.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-[(4E)-3-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea](/img/structure/B6494833.png)
